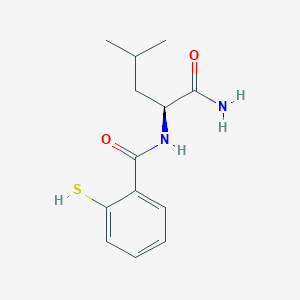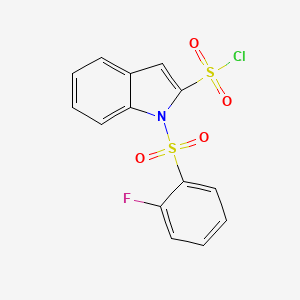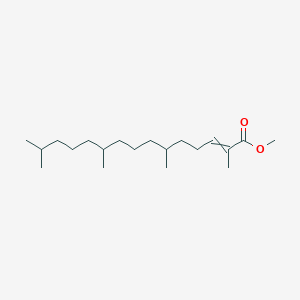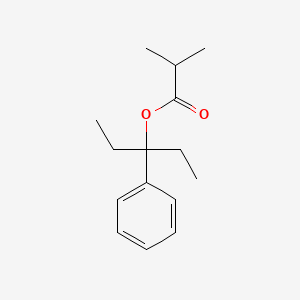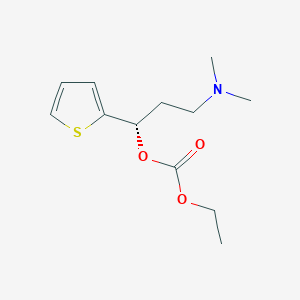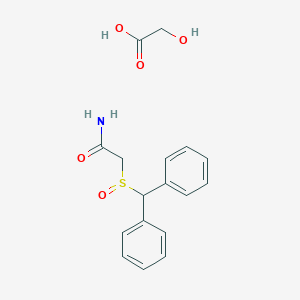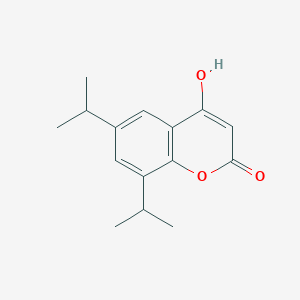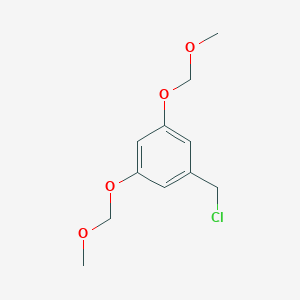![molecular formula C9H12BNO4 B14230464 [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid CAS No. 573675-99-7](/img/structure/B14230464.png)
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of an amino group, an ethoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid typically involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium. The reaction mixture is then subjected to purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form phenols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Phenols
Reduction: Amines
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. It serves as a building block for the synthesis of various complex molecules .
Biology: In biological research, this compound is used in the development of sensors for detecting saccharides and glycosylated biomolecules due to its ability to selectively bind with diol compounds .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug design and discovery.
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. It is also employed in the manufacture of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid involves its ability to form stable complexes with diol-containing compounds. This interaction is facilitated by the boronic acid moiety, which can form reversible covalent bonds with diols. This property is exploited in various applications, including the development of sensors and drug molecules .
Comparaison Avec Des Composés Similaires
4-Ethoxycarbonylphenylboronic acid: Similar in structure but lacks the amino group.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-Aminophenylboronic acid pinacol ester: Contains an amino group but has a different ester moiety.
Uniqueness: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is unique due to the presence of both an amino group and an ethoxycarbonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
573675-99-7 |
|---|---|
Formule moléculaire |
C9H12BNO4 |
Poids moléculaire |
209.01 g/mol |
Nom IUPAC |
(3-amino-4-ethoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2,11H2,1H3 |
Clé InChI |
XAPSRVHRVRZIGP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C(=O)OCC)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


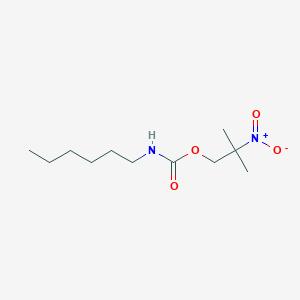
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
